molecular formula C17H20N2OS B5770269 N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea

N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea

Cat. No. B5770269
M. Wt: 300.4 g/mol
InChI Key: RYHZKWCQBHUIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea, also known as DM-04, is a novel small molecule compound that has gained attention in recent years due to its potential applications in scientific research. DM-04 belongs to the class of thiourea derivatives, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In particular, this compound has been found to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to have antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). Furthermore, this compound has been found to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. This compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Inhibition of MMPs can prevent the invasion and metastasis of cancer cells. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. Inhibition of NF-κB can reduce the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. This compound has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of MMPs and other proteins involved in cell motility. In addition, this compound has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach intracellular targets. This compound is also stable under physiological conditions and can be stored for long periods of time without degradation. However, this compound has some limitations as well. It has low solubility in water, which can limit its bioavailability and efficacy in vivo. This compound may also have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea. One direction is to further investigate its antitumor and antiviral activities in vivo using animal models. Another direction is to explore its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the development of this compound derivatives with improved solubility and specificity could enhance its efficacy and reduce its off-target effects. Finally, the elucidation of the detailed mechanism of action of this compound could provide insights into the regulation of key enzymes and signaling pathways involved in cancer, viral infections, and inflammation.
Conclusion
In conclusion, this compound is a promising small molecule compound with potential applications in scientific research. Its synthesis method is simple and cost-effective, and it exhibits a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. This compound has several advantages for lab experiments, but also some limitations that need to be addressed. Future research on this compound could lead to the development of novel therapeutic agents for cancer, viral infections, and inflammatory diseases.

Synthesis Methods

N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea can be synthesized by a simple reaction between 2,5-dimethylphenyl isothiocyanate and 3-methoxybenzylamine in the presence of a base. The reaction proceeds smoothly at room temperature and yields a white crystalline solid with a purity of over 95%. The synthesis method is relatively easy and cost-effective, making this compound an attractive candidate for further research.

properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-[(3-methoxyphenyl)methyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-12-7-8-13(2)16(9-12)19-17(21)18-11-14-5-4-6-15(10-14)20-3/h4-10H,11H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHZKWCQBHUIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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